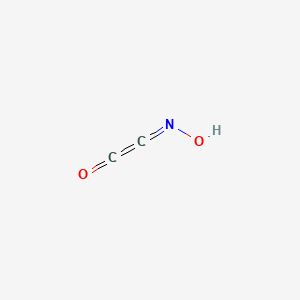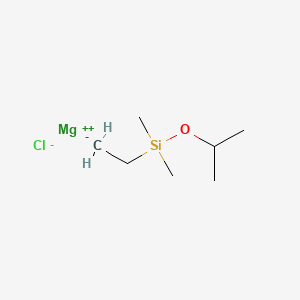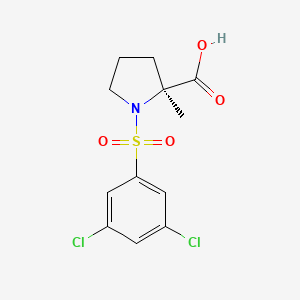
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline is an organic compound with the chemical formula C11H11Cl2NO4S It is a derivative of proline, a naturally occurring amino acid, and contains a sulfonyl group attached to a dichlorobenzene ring
Métodos De Preparación
The synthesis of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-methyl-L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,5-dichlorobenzenesulfonyl chloride and 2-methyl-L-proline.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-methyl-L-proline in the solvent, with continuous stirring. The reaction mixture is then heated to a specific temperature (usually around 50-60°C) and maintained for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dichlorobenzene ring may also interact with hydrophobic regions of target molecules, enhancing binding affinity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline can be compared with other sulfonyl-containing proline derivatives, such as:
1-(4-Methylbenzenesulfonyl)-2-methyl-L-proline: Similar structure but with a methyl group instead of chlorine atoms on the benzene ring.
1-(4-Chlorobenzenesulfonyl)-2-methyl-L-proline: Contains a single chlorine atom on the benzene ring.
1-(3,5-Dichlorobenzenesulfonyl)-L-proline: Lacks the methyl group on the proline moiety.
The uniqueness of this compound lies in the presence of both the dichlorobenzene ring and the sulfonyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
225517-69-1 |
|---|---|
Fórmula molecular |
C12H13Cl2NO4S |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-12(11(16)17)3-2-4-15(12)20(18,19)10-6-8(13)5-9(14)7-10/h5-7H,2-4H2,1H3,(H,16,17)/t12-/m0/s1 |
Clave InChI |
HANYIEKBMCWGFX-LBPRGKRZSA-N |
SMILES isomérico |
C[C@]1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
SMILES canónico |
CC1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
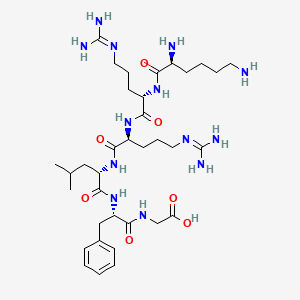
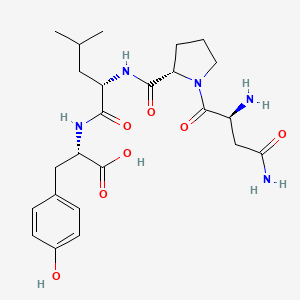
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
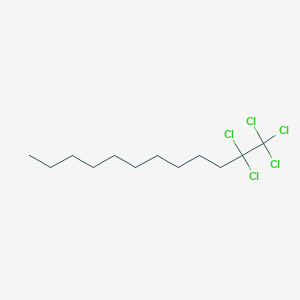
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
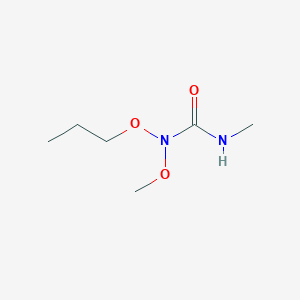
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

